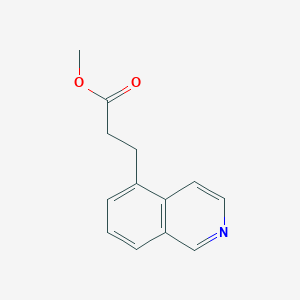

Methyl 3-(isoquinolin-5-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-isoquinolin-5-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)6-5-10-3-2-4-11-9-14-8-7-12(10)11/h2-4,7-9H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKASTZXQCRUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(isoquinolin-5-yl)propanoate

An In-depth Technical Guide: Synthesis and Characterization of Methyl 3-(isoquinolin-5-yl)propanoate

This guide provides a comprehensive overview of a robust and reliable synthetic pathway for this compound, a molecule of interest for researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and functionalized derivatives like the target molecule serve as crucial building blocks for novel therapeutic agents. This document details the strategic synthesis, step-by-step experimental protocols, and rigorous characterization required to ensure the identity, purity, and quality of the final compound.

The synthesis of this compound is most effectively approached through a modern cross-coupling strategy followed by a reduction. A retrosynthetic analysis reveals a logical pathway that leverages the power and reliability of palladium-catalyzed C-C bond formation.

Retrosynthetic Analysis

The target ester can be disconnected at the Cα-Cβ bond of the propanoate side chain, suggesting that the final step could be the reduction of an α,β-unsaturated ester. This intermediate, Methyl 3-(isoquinolin-5-yl)acrylate, is an ideal product of a Mizoroki-Heck reaction. The Heck reaction is a powerful method for coupling an unsaturated halide with an alkene, making it a prime choice for this transformation.[1] This leads to two key starting materials: 5-bromoisoquinoline and methyl acrylate. 5-Bromoisoquinoline itself is readily prepared from the parent isoquinoline via electrophilic bromination.

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(isoquinolin-5-yl)propanoate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-(isoquinolin-5-yl)propanoate, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

Isoquinoline and its derivatives are fundamental heterocyclic scaffolds found in numerous biologically active compounds and natural products. The introduction of a methyl propanoate side chain at the 5-position of the isoquinoline ring system creates a molecule with significant potential for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its quality control and for understanding its reactivity in subsequent synthetic steps.

This guide will present a predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. This approach, grounded in the fundamental principles of spectroscopy and data from analogous structures, provides a robust framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift correlations, functional group frequencies, and fragmentation patterns of isoquinoline and aromatic ester moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) would exhibit distinct signals for the aromatic protons of the isoquinoline ring and the aliphatic protons of the methyl propanoate side chain. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom in the isoquinoline ring and the ester functional group.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.25 | s | - | 1H | H-1 |

| ~8.55 | d | ~5.8 | 1H | H-3 |

| ~8.20 | d | ~8.2 | 1H | H-4 |

| ~7.95 | d | ~8.2 | 1H | H-8 |

| ~7.70 | t | ~7.5 | 1H | H-7 |

| ~7.60 | d | ~5.8 | 1H | H-6 |

| ~3.70 | s | - | 3H | -OCH₃ |

| ~3.40 | t | ~7.5 | 2H | -CH₂- (α to isoquinoline) |

| ~2.85 | t | ~7.5 | 2H | -CH₂- (α to C=O) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound reflect the different electronic environments of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | C=O (ester) |

| ~152.0 | C-1 |

| ~143.5 | C-3 |

| ~136.0 | C-8a |

| ~134.5 | C-5 |

| ~130.0 | C-4a |

| ~129.5 | C-8 |

| ~128.0 | C-7 |

| ~127.5 | C-6 |

| ~121.0 | C-4 |

| ~52.0 | -OCH₃ |

| ~34.0 | -CH₂- (α to C=O) |

| ~31.0 | -CH₂- (α to isoquinoline) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=N, and C=C bonds of the isoquinoline ring, as well as the C=O and C-O bonds of the ester group.[1][2][3]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester)[1][2][3] |

| ~1620, ~1580, ~1500 | Medium-Strong | C=C and C=N stretching (isoquinoline ring) |

| ~1250 | Strong | C-O stretch (ester)[1][4] |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to a detectable molecular ion peak and characteristic fragment ions.[5][6][7]

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity | Assignment |

| 215 | Moderate | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M - OCH₃]⁺ |

| 156 | Strong | [M - COOCH₃]⁺ |

| 128 | Very Strong | [Isoquinoline]⁺ |

Experimental Protocols

To obtain high-quality spectroscopic data, standardized and well-defined experimental protocols are essential. The following sections provide detailed methodologies for acquiring NMR, IR, and MS spectra for compounds such as this compound.

NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[8]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[9]

-

Filter the solution through a small cotton plug in the pipette if any solid particles are present to avoid compromising the spectral resolution.[9]

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Co-add 1024 scans for adequate signal intensity.

-

IR Data Acquisition (ATR-FTIR)

Methodology:

-

Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract any atmospheric or instrumental interferences.[10][11][12]

-

Place a small amount of the solid sample or a single drop of the liquid sample directly onto the center of the ATR crystal.[13]

-

Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe after analysis.[13]

Mass Spectrometry Data Acquisition (EI-MS)

Procedure:

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Set the electron energy to 70 eV to induce reproducible fragmentation.[14][17][18]

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

The instrument will detect the positively charged ions and fragments, generating a mass spectrum that plots ion abundance versus m/z.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and provide a visual representation of the relationships between its structural features and the predicted spectroscopic data.

Caption: Chemical structure of this compound.

Caption: Correlation of ¹H NMR signals with the molecular structure.

Caption: Predicted fragmentation pathway in EI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By integrating fundamental spectroscopic principles with data from related structural motifs, a comprehensive characterization of this important synthetic intermediate is presented. The detailed experimental protocols and visual correlations serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the reliable identification and quality assessment of this and analogous compounds.

References

-

BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Accessed January 19, 2026.

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Published September 1, 2018.

-

Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733.

-

PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Published January 20, 2020.

-

LCGC International. Electron Ionization for GC–MS. Accessed January 19, 2026.

-

Creative Proteomics. Electron Ionization. Accessed January 19, 2026.

-

Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. Accessed January 19, 2026.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Updated September 30, 2024.

-

Baitai Peike Biotechnology. Electronic Ionization EI. Accessed January 19, 2026.

-

LiveJournal. CDCl3 is a common solvent used for NMR analysis. It is used because…. Accessed January 19, 2026.

-

ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... Accessed January 19, 2026.

-

UTHSCSA. Stepbystep procedure for NMR data acquisition. Accessed January 19, 2026.

-

Chemistry LibreTexts. 3.1: Electron Ionization. Updated July 3, 2022.

-

Quora. What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Published January 30, 2021.

-

University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. Accessed January 19, 2026.

-

ResearchGate. The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH 3 ] + fragment ion. Accessed January 19, 2026.

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Accessed January 19, 2026.

-

Quora. Why do we use cdcl3 as a solvent for recording the NMR spectrum?. Published October 11, 2018.

-

Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. Accessed January 19, 2026.

-

NMR Solvents. Accessed January 19, 2026.

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. Published June 17, 2014.

-

ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for... Accessed January 19, 2026.

-

ALWSCI. How To Prepare And Run An NMR Sample. Published July 24, 2025.

-

Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Accessed January 19, 2026.

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Accessed January 19, 2026.

-

MSU chemistry. NMR Spectroscopy. Accessed January 19, 2026.

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Accessed January 19, 2026.

-

Química Organica.org. IR Spectrum: Esters. Accessed January 19, 2026.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Published February 19, 2016.

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Published July 1, 2018.

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Accessed January 19, 2026.

-

UCLA Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Esters. Accessed January 19, 2026.

-

ChemicalBook. Isoquinoline(119-65-3) 13C NMR spectrum. Accessed January 19, 2026.

-

Benchchem. Application Note: 1H NMR Characterization of Substituted Quinolines. Accessed January 19, 2026.

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Accessed January 19, 2026.

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Published May 19, 2024.

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Updated April 29, 2020.

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Accessed January 19, 2026.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Accessed January 19, 2026.

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Accessed January 19, 2026.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 12. researchgate.net [researchgate.net]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 17. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Crystal structure analysis of Methyl 3-(isoquinolin-5-yl)propanoate

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-(isoquinolin-5-yl)propanoate

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. An unambiguous crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing, which are critical for understanding a compound's physicochemical properties and its potential as a therapeutic agent. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of this compound, a key heterocyclic scaffold.

While a definitive crystal structure for this compound is not currently in the public domain, this guide will serve as a detailed roadmap for its determination and analysis. The protocols and theoretical discussions presented herein are based on established, field-proven techniques for the crystallographic analysis of related isoquinoline derivatives.

Synthesis and High-Purity Recrystallization

The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to this compound would involve a multi-step process, likely culminating in the formation of the propanoate side chain attached to the isoquinoline core. Various synthetic strategies for substituted isoquinolines have been reported, providing a foundation for obtaining the target molecule.

A critical prerequisite for successful single-crystal growth is the high purity of the synthesized compound. Impurities can inhibit nucleation and crystal growth, leading to amorphous solids or poorly diffracting crystals. Therefore, rigorous purification of the crude product is essential. Techniques such as column chromatography and multiple recrystallizations are often employed to achieve a purity of >99%.

Experimental Protocol: Recrystallization for Single-Crystal Growth

-

Solvent Selection: A systematic solvent screen is performed to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

-

Dissolution: The purified this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Slow Cooling: The hot solution is allowed to cool slowly and undisturbed to room temperature. This slow cooling process reduces the rate of nucleation and encourages the growth of larger, well-ordered single crystals.

-

Crystal Isolation: Once suitable crystals have formed, they are carefully isolated from the mother liquor by filtration or decantation. The crystals are then washed with a small amount of cold solvent and allowed to air dry.

The Art of Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging step in a crystal structure analysis. The ideal crystal should be between 0.1-0.5 mm in all dimensions, transparent, and free from cracks or defects.[1] Several techniques can be employed to grow high-quality single crystals:

-

Slow Evaporation: A saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to crystallization.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a less-soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Slow Cooling: As described in the recrystallization protocol, slowly cooling a saturated solution can yield high-quality single crystals.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute structure of a crystalline solid.[1] It provides the precise coordinates of each atom in the molecule, offering unequivocal proof of connectivity, conformation, and stereochemistry.

The X-ray Crystallography Workflow

The process of determining a crystal structure using X-ray diffraction can be broken down into several key steps, as illustrated in the workflow diagram below.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head. The analysis is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods.

-

Structure Refinement: The initial structural model is refined using a least-squares method, which adjusts the atomic coordinates and displacement parameters to best fit the experimental diffraction data.

Anticipated Crystallographic Data

While the specific crystallographic data for this compound is not yet known, we can anticipate a set of parameters based on known structures of similar isoquinoline derivatives.

| Parameter | Anticipated Value |

| Chemical Formula | C₁₃H₁₃NO₂ |

| Formula Weight | 215.25 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (examples) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 for monoclinic |

| V (ų) | 1500-2500 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | 1.2-1.4 |

| R-factor | < 0.05 for a well-refined structure |

Molecular and Crystal Structure Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state.

Molecular Conformation

The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. A key point of interest would be the conformation of the propanoate side chain relative to the planar isoquinoline ring system.

Caption: Connectivity of this compound.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions. These interactions can include:

-

π-π Stacking: The planar aromatic isoquinoline rings may stack on top of each other, leading to stabilizing π-π interactions.

-

C-H···O Hydrogen Bonds: The ester carbonyl group is a good hydrogen bond acceptor, and weak C-H···O hydrogen bonds are likely to be observed.

-

Van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point and solubility.

Data Validation and Deposition

Upon completion of the structure refinement, the final model must be rigorously validated to ensure its quality and accuracy. This involves checking for any inconsistencies in the geometric parameters and the overall fit to the experimental data.

Once validated, it is standard practice to deposit the crystallographic data in a public database, such as the Cambridge Structural Database (CSD).[2] This ensures that the data is preserved and accessible to the wider scientific community, contributing to the collective knowledge of chemical structures.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, represents a fundamental step in characterizing this important heterocyclic compound. From synthesis and crystal growth to the intricacies of X-ray diffraction and structural analysis, each step provides critical information. The resulting three-dimensional structure would offer unparalleled insights into the molecule's conformation and intermolecular interactions, providing a solid foundation for its further development in medicinal chemistry and materials science. This guide serves as a comprehensive technical framework for researchers and scientists to undertake such an analysis with scientific rigor and a deep understanding of the underlying principles.

References

- BenchChem. (2025). X-ray crystallographic analysis to confirm the structure of a 1,3-Dichloro-6-nitroisoquinoline derivative.

- MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias.

- ResearchGate. (n.d.). Crystal structures of the isoquinoline derivatives.

- ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.

- ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines.

- PubChem. (2026). methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate.

- PubChem. (n.d.). Methyl 2-amino-3-(5-isoquinolyl)propanoate.

- CCDC. (n.d.). The Cambridge Structural Database.

Sources

A Strategic Guide to the In Vitro Biological Screening of Methyl 3-(isoquinolin-5-yl)propanoate

Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline core is a prominent heterocyclic scaffold that has consistently demonstrated a vast spectrum of pharmacological activities.[1][2] This structural motif is present in numerous natural alkaloids, such as morphine and berberine, and serves as the foundational framework for many synthetic therapeutic agents.[2][3] The documented bioactivities of isoquinoline derivatives are extensive, including potent antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] This inherent versatility makes the isoquinoline ring a "privileged structure" in medicinal chemistry, frequently exploited for the design of novel drug candidates.[6]

This guide presents a comprehensive, multi-tiered strategy for the in vitro biological screening of a novel derivative, Methyl 3-(isoquinolin-5-yl)propanoate. Given the absence of established biological data for this specific molecule, the proposed workflow is designed to systematically and efficiently explore its potential therapeutic value across several key pharmacological domains. Our approach is rooted in a logical progression from broad, foundational assessments to more targeted, mechanism-oriented assays, providing researchers with a robust framework to uncover and characterize the compound's bioactivity profile.

Section 1: Foundational Analysis and Tier 1 Screening

Before embarking on biological assays, the fundamental physicochemical properties of this compound, such as purity (via NMR, LC-MS) and solubility in relevant biological media (e.g., DMSO, aqueous buffers), must be rigorously established. This ensures the reliability and reproducibility of all subsequent experimental data.

Initial Cytotoxicity Assessment: The Gateway Assay

The initial and most critical step in screening any novel compound is to determine its effect on cell viability. This establishes a therapeutic window, identifies a dose range for subsequent, more sensitive assays, and flags non-specific toxicity early in the discovery process.

Rationale for Selection: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is selected as the primary screen for its high throughput, cost-effectiveness, and robust nature.[7] It provides a quantitative measure of metabolic activity, which serves as a reliable proxy for cell viability.[8]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cell lines (e.g., HEK293 for non-cancerous baseline, and a panel such as MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates at a density of 4,000–5,000 cells per well and incubate for 24 hours to allow for cell adherence.[8]

-

Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Section 2: Tier 2 Targeted Screening Cascade

Based on the extensive pharmacological precedent of the isoquinoline scaffold, a parallel screening approach is recommended to efficiently probe for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The initial cytotoxicity data from Tier 1 will guide the concentration ranges used in these assays.

Caption: A tiered workflow for the in vitro screening of the title compound.

Anticancer Activity Screening

Many isoquinoline derivatives exert potent anti-proliferative and cytotoxic effects on cancer cells.[9][10] A logical next step is to screen for such activity against a diverse panel of human cancer cell lines.

Workflow:

-

Broad-Spectrum Proliferation Screen: Utilize the MTT protocol (Section 1.1) across a panel of cancer cell lines from different tissues (e.g., breast, colon, lung, prostate, leukemia) to identify any selective anti-proliferative activity.[7][11]

-

Follow-up Assays (if activity is detected):

-

Apoptosis Induction: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if cell death occurs via apoptosis or necrosis.[8]

-

Cell Cycle Analysis: Employ flow cytometry with DNA staining (e.g., propidium iodide) to assess if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[9]

-

Antimicrobial Activity Screening

The isoquinoline scaffold is a known feature of many antibacterial and antifungal agents.[1][12]

Rationale for Selection: The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's antimicrobial potency.[13][14] It is more precise than diffusion-based assays and is recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the standardized microbial suspension to each well containing 100 µL of the diluted compound.

-

Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Anti-inflammatory Activity Screening

Isoquinoline alkaloids often exhibit significant anti-inflammatory properties.[6][15] A combination of cell-free and cell-based assays can provide a comprehensive overview of this potential.

Workflow:

-

Cell-Free Initial Screen (Protein Denaturation): This simple assay serves as a preliminary test. Inflammation can involve protein denaturation, and agents that inhibit this process may have anti-inflammatory potential.[16][17] The assay measures the ability of the compound to inhibit heat-induced denaturation of bovine serum albumin (BSA), with absorbance read at 660 nm.[17]

-

Cell-Based Mechanistic Assay (Nitric Oxide Inhibition):

-

Rationale: Activated macrophages produce nitric oxide (NO) as a key pro-inflammatory mediator. Measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages is a standard and relevant cell-based assay.[18]

-

Protocol:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include a positive control like Dexamethasone.

-

Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[18]

-

Measure absorbance at ~540 nm and calculate the percentage inhibition of NO production.

-

-

Neuroprotective Activity Screening

Several isoquinoline compounds have demonstrated neuroprotective effects, making this a valuable screening path.[4][5]

Rationale for Selection: An oxidative stress-induced neurotoxicity model is highly relevant for neurodegenerative diseases.[19][20] Using a neuronal cell line like SH-SY5Y or HT22 and an inducer like hydrogen peroxide (H₂O₂) or glutamate provides a robust system to screen for protective effects.[20][21]

Experimental Protocol: H₂O₂-Induced Neurotoxicity Assay

-

Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to differentiate (e.g., with retinoic acid) if required.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

-

Induction of Injury: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours to induce oxidative stress and cell death.[21]

-

Viability Assessment: Measure cell viability using the MTT or Resazurin assay as described previously.

-

Analysis: A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation. This allows for an at-a-glance assessment of the compound's potency and selectivity across different biological assays.

Table 1: Hypothetical Cytotoxicity and Anti-proliferative Activity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| HEK293 | Normal Human Kidney | > 100 |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |

| HCT-116 | Colorectal Carcinoma | 8.2 ± 0.9 |

| A549 | Lung Carcinoma | 25.1 ± 3.4 |

Table 2: Hypothetical Antimicrobial and Anti-inflammatory Activity Summary

| Assay Type | Target/Organism | Endpoint | Result |

| Antimicrobial | S. aureus | MIC (µg/mL) | 16 |

| Antimicrobial | E. coli | MIC (µg/mL) | > 128 |

| Antimicrobial | C. albicans | MIC (µg/mL) | 64 |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition IC₅₀ (µM) | 22.7 |

Section 4: Conclusion and Future Directions

This technical guide outlines a systematic, multi-tiered approach for the initial in vitro biological evaluation of this compound. By progressing from broad cytotoxicity profiling to targeted screens based on the known pharmacology of the isoquinoline scaffold, this strategy maximizes the potential for discovering meaningful biological activity. Positive "hits" from the Tier 2 screens would warrant progression to Tier 3, which involves more in-depth Mechanism of Action (MoA) studies, such as specific enzyme inhibition assays, gene expression analysis, or investigation into specific signaling pathways. This logical and evidence-based cascade provides a solid foundation for any research program aimed at elucidating the therapeutic potential of novel chemical entities.

References

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (2011). PubMed Central. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. Available at: [Link]

-

In vitro neurology assays. (n.d.). InnoSer. Available at: [Link]

-

Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors. (2015). PubMed. Available at: [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2013). PubMed. Available at: [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). MDPI. Available at: [Link]

-

In-vitro Assays for Antimicrobial Assessment. (2023). ResearchGate. Available at: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (2016). ResearchGate. Available at: [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Inovine Meetings. Available at: [Link]

-

In Vitro Antimicrobials. (n.d.). Pharmacology Discovery Services. Available at: [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives. (2023). ACS Publications. Available at: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Anticancer Research. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

-

An in vitro screening cascade to identify neuroprotective antioxidants in ALS. (2013). PubMed Central. Available at: [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. Available at: [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2009). PubMed Central. Available at: [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2009). PubMed Central. Available at: [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Royal Society of Chemistry. Available at: [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2017). ResearchGate. Available at: [Link]

-

Bioassays for Anticancer Activities. (2015). ResearchGate. Available at: [Link]

-

Chapter 7: Isoquinolines. (2015). Royal Society of Chemistry. Available at: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). Semantic Scholar. Available at: [Link]

-

Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2022). PubMed. Available at: [Link]

-

methyl (2S)-2-amino-3-(isoquinolin-5-yl)propanoate. (n.d.). PubChem. Available at: [Link]

-

In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (2017). PubMed Central. Available at: [Link]

-

methyl (2S)-2-amino-3-(isoquinolin-3-yl)propanoate. (n.d.). PubChem. Available at: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2022). ResearchGate. Available at: [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). Spandidos Publications. Available at: [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2022). ResearchGate. Available at: [Link]

-

Methyl 3-[(propan-2-yl)amino]propanoate. (n.d.). PubChem. Available at: [Link]

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). PubMed Central. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 17. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 18. researchgate.net [researchgate.net]

- 19. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide for the Preliminary Cytotoxicity Profiling of Methyl 3-(isoquinolin-5-yl)propanoate

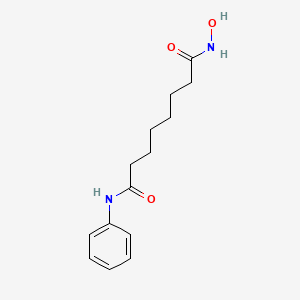

Abstract: The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent anticancer properties. This guide introduces a comprehensive, multi-parametric strategy for conducting the initial in vitro cytotoxicity assessment of a novel derivative, Methyl 3-(isoquinolin-5-yl)propanoate. As a molecule with an uncharacterized biological profile, a rigorous and well-designed preliminary screening process is paramount for determining its therapeutic potential. This document provides a detailed framework for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causal-driven logic behind experimental choices. We present a tiered approach, beginning with broad assessments of metabolic viability and membrane integrity, and progressing to a more nuanced investigation into the mechanism of cell death. This whitepaper furnishes detailed, self-validating protocols for MTT, LDH, and Annexin V/Propidium Iodide assays, complete with data interpretation guidelines and recommendations for appropriate controls, ensuring scientific integrity and reproducibility.

Section 1: Introduction and Strategic Rationale

The Isoquinoline Scaffold in Drug Discovery

Isoquinoline alkaloids and their synthetic derivatives represent a vital class of N-heterocyclic compounds that have garnered immense interest in pharmacology since the 19th century.[1][2] Their derivatives exhibit a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] The structural motif is central to established drugs and numerous investigational agents, particularly in oncology, where they can induce cell cycle arrest, apoptosis, and autophagy through various mechanisms.[3][4] The inherent bioactivity of this scaffold provides a strong impetus for the synthesis and evaluation of novel analogues like this compound.

Profile: this compound

This compound is a novel chemical entity whose biological effects have not been characterized. Its structure, featuring the core isoquinoline ring linked to a methyl propanoate side chain, presents a unique chemical space for potential interaction with biological targets. The first critical step in evaluating its potential as a therapeutic agent is to establish its fundamental effect on cell viability and to determine its concentration-dependent toxicity.

The Imperative of Early-Stage Cytotoxicity Assessment

Preliminary cytotoxicity screening is a cornerstone of the preclinical drug discovery process.[5][6] These assays are essential for identifying the effective concentration range of a compound and for flagging potential toxicity early, saving significant resources. A key objective is to distinguish between a desired cytotoxic effect (cell-killing), which is often the goal for anticancer agents, and a cytostatic effect (inhibition of proliferation), while also assessing general toxicity against non-cancerous cells.[5] A robust initial assessment requires more than a single endpoint, as different compounds can induce cell death through distinct biochemical pathways.

Section 2: A Multi-Parametric Approach to Cytotoxicity Profiling

To generate a comprehensive and reliable preliminary profile for this compound, we advocate for a tiered, multi-parametric strategy. This approach mitigates the risk of misinterpretation inherent in single-assay evaluations by measuring distinct and complementary cellular health indicators.

Our proposed workflow involves three core assays:

-

Metabolic Viability Assay (MTT): To quantify the effect of the compound on cellular metabolic activity.

-

Membrane Integrity Assay (LDH): To measure cell membrane damage and necrosis.

-

Apoptosis vs. Necrosis Assay (Annexin V/PI): To elucidate the primary mechanism of cell death.

This strategic workflow is visualized in the diagram below.

Caption: High-level workflow for cytotoxicity profiling.

Section 3: Pre-Experimental Preparations

Compound Handling and Stock Solution Preparation

The accuracy of any cytotoxicity study begins with precise compound preparation. This protocol ensures consistency and minimizes solvent-induced artifacts.

Protocol:

-

Solubility Testing: Before preparing a high-concentration stock, determine the optimal solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening.[7] Test the solubility of this compound to create a stock solution of at least 10 mM.

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO) to create a 10 mM stock solution. Ensure complete dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, thaw an aliquot and prepare a series of working solutions by performing serial dilutions in complete cell culture medium. It is critical that the final concentration of the solvent (e.g., DMSO) in the wells containing the highest compound concentration does not exceed a non-toxic level, typically ≤0.5%.[8] A vehicle control (medium with the same final solvent concentration) must be included in all experiments.

Cell Line Selection and Culture

The choice of cell lines is critical for interpreting the biological relevance of the data. We recommend a primary screen using at least one cancer cell line and one non-cancerous cell line to provide an early indication of cancer-selectivity.

-

Recommended Cancer Cell Line: A549 (human lung adenocarcinoma) or HeLa (human cervical cancer). These are robust, well-characterized lines.

-

Recommended Non-Cancerous Cell Line: HEK293 (human embryonic kidney cells) or a fibroblast line like MRC-5 .

-

Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂. Cells should be in the logarithmic growth phase and have high viability (>95%) at the time of seeding for experiments.

Section 4: Core Cytotoxicity Assays: Protocols and Rationale

Assay 1: Metabolic Viability Assessment (MTT Assay)

Rationale: The MTT assay is a gold-standard colorimetric assay for assessing cell viability.[9] It relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, living cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, providing a robust measure of the compound's effect on cellular metabolism.[12]

Detailed Protocol:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated controls (100% viability), vehicle controls, and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.[7]

-

MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it.[10][12] Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, protected from light.[7][12]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well.[13][14]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9][13]

Assay 2: Membrane Integrity Assessment (LDH Release Assay)

Rationale: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[15] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon membrane damage or cell lysis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[18] The amount of color formed is directly proportional to the amount of LDH released, providing a quantitative measure of cell death via necrosis.[17][18] This assay is an excellent complement to the MTT assay, as it specifically measures membrane rupture rather than metabolic decline.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Section 4.1, steps 1-3). It is crucial to set up controls for: (a) Spontaneous LDH release (untreated cells), (b) Maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100, for 45 minutes before measurement), and (c) Background control (medium only).[15][19]

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Enzymatic Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] The reaction results in a color change.

-

Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[19]

Section 5: Mechanistic Insight: Apoptosis vs. Necrosis

If the primary screening assays indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. This is crucial as apoptosis (programmed cell death) is generally a preferred mechanism for anticancer drugs, whereas necrosis can lead to inflammation.

Assay 3: Annexin V & Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[20] The principle is based on two key cellular changes:

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.[21][22]

-

Propidium Iodide (PI): PI is a fluorescent DNA intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a hallmark of late-stage apoptosis and necrosis.[21][23]

By using both stains, we can distinguish four cell populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).

Caption: Hypothesized intrinsic apoptosis pathway for an isoquinoline.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well and centrifuge (e.g., 500 x g for 5 minutes).[20][22]

-

Washing: Wash the cell pellets twice with cold PBS to remove all traces of medium.[20]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[7][23]

-

Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[7][20] Set up appropriate compensation and gates using unstained, PI-only, and Annexin V-only stained cells.

Section 6: Data Analysis and Presentation

Calculation of Results

-

MTT Assay - % Viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100

-

LDH Assay - % Cytotoxicity: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that results in a 50% reduction in cell viability. It is a standard measure of a compound's potency.[7] To determine the IC50, plot the % Viability against the log of the compound concentration and fit the data to a nonlinear regression curve (sigmoidal dose-response).

Tabular Data Summary

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

| Cell Line | Assay Type | Incubation Time | IC50 (µM) ± SD |

| A549 | MTT | 48h | [Insert Value] |

| A549 | LDH | 48h | [Insert Value] |

| HEK293 | MTT | 48h | [Insert Value] |

| HEK293 | LDH | 48h | [Insert Value] |

Section 7: Conclusion and Future Directions

This guide outlines a robust, logical, and scientifically rigorous workflow for the initial cytotoxicity profiling of this compound. By employing a multi-parametric approach that interrogates metabolic health, membrane integrity, and the mode of cell death, researchers can generate a comprehensive preliminary dataset.

Should this compound demonstrate potent and selective cytotoxic activity, particularly through the induction of apoptosis in cancer cells, several future directions are warranted:

-

Screening against a broader panel of cancer cell lines from different tissues.

-

Further mechanistic studies, such as Caspase-3/7 activity assays, cell cycle analysis, and measurement of mitochondrial membrane potential.

-

In vivo toxicity and efficacy studies in animal models.

This structured approach ensures that the foundational data generated is reliable, interpretable, and provides a solid basis for making informed decisions about the future development of this compound as a potential therapeutic agent.

References

-

Cell Viability Assays - Assay Guidance Manual. (2013). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Cell Viability and Proliferation Assays in Drug Screening. (n.d.). In Danaher Life Sciences. [Link]

-

Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). In OPS Diagnostics. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

-

MTT Proliferation Assay Protocol. (2017). ResearchGate. [Link]

-

MTT Assay Protocol for Lab Use. (n.d.). In Scribd. [Link]

-

Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2021). Methods in Molecular Biology. [Link]

-

In Vitro Cytotoxicity Assay Protocol. (n.d.). In Scribd. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2022). Molecules. [Link]

-

LDH cytotoxicity assay. (2018). protocols.io. [Link]

-

LDH Assay. (n.d.). In Cell Biologics Inc.. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). In Bio-Techne. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Cell Viability, Cytotoxicity & Proliferation Assays. (n.d.). In Assay Genie. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). In Springer Nature Experiments. [Link]

Sources

- 1. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 19. cellbiologics.com [cellbiologics.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

A Comprehensive Technical Guide to the Solubility and Stability Testing of Methyl 3-(isoquinolin-5-yl)propanoate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides an in-depth technical framework for the comprehensive evaluation of Methyl 3-(isoquinolin-5-yl)propanoate, a molecule featuring a key isoquinoline scaffold and a hydrolytically susceptible ester functional group.

This document is structured to guide researchers and drug development professionals through a logical, phase-appropriate sequence of studies. We begin with an analysis of the molecule's intrinsic properties to anticipate its behavior. We then detail robust, step-by-step protocols for both kinetic and thermodynamic solubility assessment, elucidating the rationale behind each approach. Finally, we present a comprehensive strategy for forced degradation studies, in line with regulatory expectations, to systematically probe the compound's stability under hydrolytic, oxidative, photolytic, and thermal stress. The overarching goal is to not only generate critical data but also to build a foundational understanding of the molecule's liabilities, thereby enabling data-driven decisions in the drug development process.

Part 1: Physicochemical Profile and Predicted Liabilities

Before embarking on experimental studies, a theoretical assessment of this compound's structure provides critical insights into its likely physicochemical behavior.

-

Core Structure: The molecule is composed of a bicyclic aromatic isoquinoline ring system linked to a methyl propanoate chain.

-

Ionization Potential: The isoquinoline moiety contains a basic nitrogen atom. The predicted pKa of this nitrogen is crucial, as its protonation state will govern the molecule's solubility in aqueous media at different pH values. Below its pKa, the molecule will exist as a more soluble cationic species; above the pKa, it will be the free base, which is expected to be less soluble.

-

Key Functional Groups & Stability Risks:

-

Methyl Ester: Ester groups are well-known to be susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, leading to the formation of the parent carboxylic acid and methanol.[1][2] This is a primary anticipated degradation pathway.

-

Isoquinoline Ring: Nitrogen-containing heteroaromatic systems can be susceptible to oxidation, potentially at the nitrogen atom to form an N-oxide or at electron-rich positions on the rings.[3][4]

-

This initial analysis dictates the focus of our experimental design: pH-dependent solubility assessment and a forced degradation study targeting hydrolysis and oxidation as the most probable degradation routes.

Part 2: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] We employ a tiered approach, starting with a high-throughput kinetic assay suitable for early discovery, followed by the more resource-intensive "gold standard" thermodynamic assay for late-stage development.[6][7][8]

The Duality of Solubility: Kinetic vs. Thermodynamic

It is essential to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a high-concentration organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[6][9] It is a measure of a compound's ability to resist precipitation from a supersaturated solution and is highly relevant for high-throughput screening and in vitro assays.[10]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material.[7][11] This value is fundamental for formulation development and predicting oral absorption.

The workflow below illustrates the overall process for characterizing the compound.

Caption: Overall workflow for solubility and stability assessment.

Experimental Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method is ideal for rapid assessment in early discovery phases.[12][13]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when added from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).

-

Assay Plate Preparation: Add a fixed volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear 96-well plate.

-

Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the aqueous assay plate. This results in a final DMSO concentration of 1%.

-

Incubation & Measurement: Shake the plate for 10 minutes and let it stand for 2 hours at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity reading significantly increases above the background.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This method is considered the gold standard for determining true equilibrium solubility.[7][14]

Objective: To determine the equilibrium concentration of a saturated solution of this compound in various aqueous buffers.

Methodology:

-

Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a series of glass vials. The excess solid is critical to ensure equilibrium is reached with the undissolved phase.[14]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 3.0, pH 7.4, pH 9.0) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtering through a 0.45 µm filter.

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as HPLC-UV, to determine the concentration.[15]

-

Data Analysis: The concentration determined from the supernatant is the thermodynamic solubility at that specific pH and temperature.

Data Presentation: pH-Solubility Profile

Summarizing the data in a table provides a clear overview of the compound's solubility characteristics.

| pH of Buffer | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| 3.0 (Simulated Gastric Fluid) | > 200 | 155.8 |

| 7.4 (Physiological pH) | 85.2 | 42.5 |

| 9.0 (Basic) | 12.7 | 5.3 |

Part 3: Chemical Stability and Forced Degradation

Forced degradation, or stress testing, is a cornerstone of drug development. Its purpose is not to determine shelf-life but to identify potential degradation products, understand degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method .[16][17][18] A stability-indicating method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or process impurities.[19][20]

Prerequisite: Development of a Stability-Indicating HPLC Method

Before stress testing can begin, an HPLC method capable of separating the parent compound from all potential degradation products must be developed.

Objective: To establish a reversed-phase HPLC (RP-HPLC) method with sufficient resolution and specificity.

General Approach:

-

Column & Mobile Phase Screening: Screen various C18 columns with different mobile phase combinations (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate). Gradient elution is typically required to resolve both the parent compound and its more polar or non-polar degradants.[21]

-

Forced Degradation for Method Development: A preliminary forced degradation study is performed. Samples from acidic, basic, oxidative, and photolytic stress conditions are pooled and injected.

-

Method Optimization: The HPLC gradient, flow rate, and temperature are adjusted to achieve baseline separation between the parent peak and all degradant peaks. A photodiode array (PDA) detector is used to assess peak purity and ensure no co-eluting species are present.

-

Validation: Once optimized, the method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[20]

Forced Degradation Experimental Protocols

The following protocols are designed to subject the compound to stress conditions significantly more severe than those it would encounter during storage.[22] An extent of degradation between 5-20% is generally considered appropriate to reveal potential degradants without completely destroying the molecule.[18]

Caption: Decision workflow for forced degradation studies.

A. Hydrolytic Stability

-

Rationale: To assess susceptibility to acid- and base-catalyzed hydrolysis of the ester bond.[23]

-

Protocol:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).

-

Incubate the acidic and neutral solutions at an elevated temperature (e.g., 60°C). Incubate the basic solution at room temperature, as base-catalyzed hydrolysis is typically much faster.[1]

-

Include a "dark control" sample, protected from light, for each condition.

-

Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the stability-indicating HPLC method.

-

B. Oxidative Stability

-

Rationale: To evaluate the molecule's stability towards oxidative stress, targeting the nitrogen heterocycle.[3]

-

Protocol:

-

Prepare a solution of the compound (~1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂).

-

Incubate the solution at room temperature.

-

Withdraw aliquots at various time points.

-

Analyze by HPLC. It may be necessary to quench the reaction (e.g., with sodium bisulfite) prior to injection.

-

C. Photostability

-

Rationale: To determine if light exposure causes degradation, as required by ICH Q1B guidelines.[24][25]

-

Protocol:

-

Expose a solid sample and a solution of the compound to a calibrated light source that provides both visible and UV light.

-

The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[26][27]

-

Simultaneously, store "dark control" samples (wrapped in aluminum foil) under the same temperature and humidity conditions.

-

After exposure, prepare solutions of the solid samples and analyze all samples by HPLC.

-

D. Thermal Stability

-

Rationale: To assess the impact of elevated temperatures on the compound's stability in both solid and solution states.

-

Protocol:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Prepare a solution of the compound in a suitable solvent and store it at a similar elevated temperature.

-

Withdraw samples at various time points and analyze by HPLC.

-

Data Interpretation and Summary

The results from the forced degradation studies should be compiled to provide a clear stability profile.

| Stress Condition | % Degradation after 24h | No. of Degradants | Observations / Major Degradant |

| 0.1 M HCl (60°C) | 8.5% | 1 | Peak consistent with the carboxylic acid hydrolysis product. |

| 0.1 M NaOH (RT) | 19.2% | 1 | Rapid degradation to the carboxylic acid hydrolysis product. |

| 3% H₂O₂ (RT) | 4.1% | 2 | Minor degradation, potential formation of N-oxide. |

| Photolytic (ICH Q1B) | < 1.0% | 0 | Compound is photostable. |

| Thermal (80°C, solution) | 2.5% | 1 | Minor degradation, likely slow hydrolysis. |

Conclusion and Recommendations

This comprehensive guide outlines the essential studies for characterizing the solubility and stability of this compound.

-